7-Methoxyindole

Aryl Hydrocarbon Receptor AhR Nuclear Receptor

7-Methoxyindole (7-MeO-indole) is a heterocyclic aromatic compound comprising an indole core with a methoxy substituent at the 7-position. It is commercially available as a research chemical and building block, with typical purities of 97% to 99%.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 3189-22-8
Cat. No. B1360046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyindole
CAS3189-22-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2
InChIInChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3
InChIKeyFSOPPXYMWZOKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyindole (CAS 3189-22-8): A Position-Specific Indole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Methoxyindole (7-MeO-indole) is a heterocyclic aromatic compound comprising an indole core with a methoxy substituent at the 7-position [1]. It is commercially available as a research chemical and building block, with typical purities of 97% to 99% . Its primary utility lies in serving as a structural scaffold for medicinal chemistry programs and as a mechanistic probe in chemical biology. The position of the methoxy group dictates its unique electronic and steric profile, which directly influences its reactivity in synthesis and its interaction with biological targets, distinguishing it from other regioisomeric methoxyindoles [2].

The Criticality of 7-Methoxyindole: Why 4-, 5-, or 6-Methoxyindole Cannot Be Substituted Without Experimental Validation


In-class compounds like 4-, 5-, and 6-methoxyindole are not interchangeable with 7-methoxyindole due to regiospecific effects on both chemical reactivity and biological target engagement. The methoxy group's position alters the electronic distribution of the indole ring, directly impacting regioselectivity in synthetic transformations such as electrophilic substitutions [1]. Critically, in biological systems, this positional isomerism translates into profound differences in pharmacological activity. For instance, while 7-methoxyindole acts as a potent agonist of the aryl hydrocarbon receptor (AhR) with 80% relative efficacy, its 5-methoxy counterpart is a weak AhR ligand with negligible agonist activity [2]. Substituting a 7-methoxyindole with a 5- or 6-methoxyindole in a drug discovery program without direct comparative data introduces significant risk of altered potency, selectivity, and downstream biological outcomes.

Quantitative Differentiation of 7-Methoxyindole: Head-to-Head Evidence vs. Regioisomers and Functional Analogs


AhR Agonist Activity: 7-Methoxyindole is a Potent Agonist, Unlike its Regioisomers 5- and 6-Methoxyindole

In a direct head-to-head comparison of 22 indole derivatives, 7-methoxyindole was identified as one of the most effective agonists of the human aryl hydrocarbon receptor (AhR), exhibiting an EMAX of 80% relative to the reference agonist 5 nM dioxin [1]. This activity is regiospecific; under the same assay conditions, 5-methoxyindole and 6-methoxyindole did not function as significant agonists [1].

Aryl Hydrocarbon Receptor AhR Nuclear Receptor Immunotoxicology

AhR Binding Synergy: 7-Methoxyindole, but Not 5-Methoxyindole, Exhibits Synergistic Binding with 4-Methylindole

Molecular modeling and binding pocket analysis revealed a unique property of 7-methoxyindole: it can simultaneously bind to the AhR binding pocket with 4-methylindole to produce synergistic interactions [1]. This synergistic binding is not observed with other methoxyindole regioisomers such as 5- or 6-methoxyindole in the same study [1].

Aryl Hydrocarbon Receptor AhR Binding Pocket Molecular Modeling Synergy

NLRP3 Inflammasome Inhibition: 7-Methoxyindole Derivatives Show Defined Anti-Inflammatory Activity in a Cellular Model

A focused library of 19 derivatives was synthesized from a 7-methoxyindole scaffold to evaluate anti-inflammatory activity [1]. Within this set, four specific compounds (Ⅲ-3, Ⅳ-1, Ⅳ-5, Ⅳ-6) demonstrated the ability to inhibit NLRP3 inflammasome activation at the cellular level, with compound Ⅳ-5 further shown to inhibit pyroptosis in J774A.1 cells [1]. This contrasts with the parent 7-methoxyindole scaffold, which is inactive in this assay, and other indole scaffolds lacking this substitution pattern that may not produce active leads.

NLRP3 Inflammasome Anti-inflammatory Drug Discovery Pyroptosis

Cannabinoid Receptor Pharmacology: 7-Methoxy Substitution Imparts Potent CB2 Antagonism in 3-Amidoalkylindoles

In a structure-activity relationship (SAR) study of 3-amidoalkylindoles, a 7-methoxy substitution resulted in potent cannabinoid CB2 receptor antagonists, with an IC50 range of 16-28 nM [1]. This is in contrast to other substitution patterns or core scaffolds (e.g., moving the amidoalkyl group to the 2-position) which produced CB2 agonists with different selectivity profiles [1].

Cannabinoid Receptor CB2 Antagonist SAR Drug Discovery

Synthetic Utility: 7-Methoxyindole is a Key Intermediate in the Enantioselective Total Synthesis of (-)-Mycoleptodiscin A

7-Methoxyindole serves as a crucial starting material for the biomimetic enantioselective total synthesis of the complex natural product (-)-mycoleptodiscin A [1]. A key step involves a Friedel-Crafts reaction between 7-methoxyindole and a chiral primary allylic alcohol to construct the core structure [1]. Alternative indole scaffolds would not provide the correct substitution pattern for the target natural product and would therefore be unsuitable for this established synthetic route.

Total Synthesis Enantioselective Natural Product Friedel-Crafts Organic Synthesis

Validated Application Scenarios for 7-Methoxyindole in Research and Early-Stage Drug Discovery


Investigating Aryl Hydrocarbon Receptor (AhR) Pharmacology and Cooperativity

7-Methoxyindole is an essential research tool for studies focused on AhR agonism and hetero-ligand binding. As demonstrated by its 80% relative agonist efficacy and its unique ability to bind synergistically with 4-methylindole, this compound enables investigation into AhR activation mechanisms, downstream gene expression (e.g., CYP1A1), and the pharmacology of ligand cooperativity, for which 5- and 6-methoxyindole are functionally inert [1].

Developing Lead Compounds for NLRP3 Inflammasome-Mediated Inflammatory Diseases

The 7-methoxyindole scaffold serves as a validated starting point for synthesizing and optimizing novel inhibitors of the NLRP3 inflammasome pathway. A recent study confirmed that specific derivatives from this core can inhibit inflammasome activation and pyroptosis in cellular models, making it a valuable building block for medicinal chemistry campaigns targeting inflammatory and autoimmune disorders [1].

Exploring Structure-Activity Relationships (SAR) of Cannabinoid CB2 Receptor Antagonists

For research programs aimed at developing potent and selective CB2 receptor antagonists, the 7-methoxyindole core is a critical pharmacophoric element. Its incorporation into the 3-amidoalkylindole series yields compounds with low nanomolar IC50 values (16-28 nM), enabling the study of CB2 antagonism as distinct from CB2 agonism observed with other substitution patterns [1].

Enabling the Total Synthesis of 7-Methoxyindole-Containing Natural Products

7-Methoxyindole is a required and non-substitutable intermediate for the total synthesis of specific complex natural products like (-)-mycoleptodiscin A. Its procurement allows synthetic chemists to execute established, high-value synthetic routes that would be impossible with other regioisomeric methoxyindoles [1].

Technical Documentation Hub

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